2-(2-methoxyphenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with two 2-methoxyphenyl substituents and a 5,5-dioxidotetrahydrothieno ring system. The (2E)-configuration of the imine bond distinguishes it from stereoisomers such as the (2Z)-variant reported in the literature . The sulfone (5,5-dioxido) group enhances polarity and may influence pharmacokinetic properties like solubility and metabolic stability.
Properties
Molecular Formula |
C21H22N2O5S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-17-9-5-3-7-14(17)11-20(24)22-21-23(15-8-4-6-10-18(15)28-2)16-12-30(25,26)13-19(16)29-21/h3-10,16,19H,11-13H2,1-2H3 |
InChI Key |
VVHHSVSKVALIOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of methoxyphenyl groups: This step involves the substitution of hydrogen atoms with methoxyphenyl groups using suitable reagents.
Final assembly: The final step involves coupling the thiazole ring with the methoxyphenyl groups to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(2-methoxyphenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in biological studies.
Medicine: Research may explore its potential as a therapeutic agent or a drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its fused thieno-thiazole system with sulfone and methoxyphenyl groups. Key structural differences from analogs include:
Data Tables
Research Findings and Insights
Sulfone vs.
Methoxyphenyl Substituents : Shared with hypoglycemic thiazolidinediones , the 2-methoxyphenyl groups may contribute to π-π stacking in enzyme active sites.
Stereochemical Considerations : The (2E)-configuration could enforce a planar conformation, optimizing interactions with flat binding sites (e.g., AChE’s catalytic triad) compared to bent (2Z)-isomers .
Biological Activity
The compound 2-(2-methoxyphenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic derivative belonging to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes two methoxyphenyl groups and a thieno[3,4-d][1,3]thiazole moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols revealed that the compound exhibited selective cytotoxicity against various cancer cell lines. Notably:
- Cell Lines Tested : The compound was evaluated against a panel of approximately 60 cancer cell lines representing different types of cancer, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
- Results :
- Low-level anticancer activity was noted with slight sensitivity observed in leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) at a concentration of 10 µM.
| Cancer Type | Cell Line | Sensitivity |
|---|---|---|
| Leukemia | K-562 | Slightly Sensitive |
| Colon | HCT-15 | Slightly Sensitive |
| Melanoma | SK-MEL-5 | Slightly Sensitive |
These findings indicate that while the compound may not be highly potent across all tested lines, it shows promise in specific contexts.
Antioxidant Activity
The antioxidant properties of the compound were assessed through various assays measuring its ability to scavenge free radicals. The results indicated that:
- The compound effectively reduced oxidative stress markers in vitro.
- Mechanisms of action include inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS).
Other Pharmacological Activities
In addition to its anticancer and antioxidant properties, preliminary studies suggest that this compound may possess additional pharmacological activities:
- Antibacterial Effects : The compound has shown potential antibacterial activity against certain strains of bacteria. This is attributed to its ability to disrupt bacterial cell membranes.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor for enzymes such as acetylcholinesterase and carbonic anhydrase. These enzymes are crucial in various physiological processes and their inhibition may lead to therapeutic benefits in conditions like Alzheimer's disease.
Case Studies
Several case studies have been published that explore the synthesis and biological evaluation of similar compounds within the same structural framework. For instance:
- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity. A notable method involves microwave-assisted synthesis which has shown considerable efficiency in producing these heterocyclic compounds.
- In Vivo Studies : Some studies have transitioned from in vitro findings to in vivo evaluations in animal models. These investigations aim to assess the pharmacokinetics and therapeutic efficacy of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
